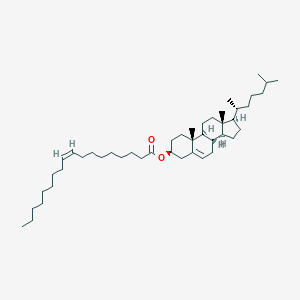

Oléate de cholestéryle

Vue d'ensemble

Description

L’oléate de cholestéryle est un ester de cholestéryl, qui est un ester du cholestérol et de l’acide oléique. Il s’agit d’une importante molécule lipidique que l’on retrouve dans divers systèmes biologiques, en particulier dans le plasma humain. L’this compound est connu pour son rôle dans le métabolisme et le stockage des lipides, et il est un composant majeur des lipoprotéines de faible densité (LDL) et des lipoprotéines de haute densité (HDL) dans la circulation sanguine .

Applications De Recherche Scientifique

Mécanisme D'action

L’oléate de cholestéryle exerce ses effets principalement par son rôle dans le métabolisme des lipides. Il est synthétisé par l’enzyme stérol O-acyltransférase (SOAT), qui catalyse l’estérification du cholestérol avec l’acide oléique. L’this compound résultant est ensuite incorporé dans des particules lipoprotéiques telles que les LDL et les HDL. Ces particules transportent l’this compound dans la circulation sanguine vers divers tissus, où il peut être stocké dans des gouttelettes lipidiques ou utilisé pour la synthèse des membranes .

Analyse Biochimique

Biochemical Properties

Cholesteryl oleate is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lecithin-cholesterol acyltransferase (LCAT) and cholesterol esterase. LCAT catalyzes the formation of cholesteryl oleate from cholesterol and oleic acid, while cholesterol esterase hydrolyzes cholesteryl oleate back into cholesterol and oleic acid . These interactions are essential for maintaining cholesterol homeostasis and facilitating the transport of cholesterol in a more hydrophobic form within lipoprotein particles .

Cellular Effects

Cholesteryl oleate has significant effects on various cell types and cellular processes. It is a major constituent of lipid droplets in cells, particularly in macrophages, where it contributes to the formation of foam cells, a hallmark of atherosclerosis . Cholesteryl oleate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of cholesterol and fatty acids. It also affects the activity of enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol to form cholesteryl oleate .

Molecular Mechanism

At the molecular level, cholesteryl oleate exerts its effects through various mechanisms. It binds to and is hydrolyzed by cholesterol esterase, releasing free cholesterol and oleic acid . This hydrolysis is crucial for the mobilization of cholesterol from lipid droplets and its subsequent utilization in cellular processes. Cholesteryl oleate also interacts with lipid transport proteins, such as scavenger receptor class B type I (SR-BI), facilitating the uptake and efflux of cholesterol in cells . Additionally, it influences gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl oleate can change over time. Studies have shown that cholesteryl oleate is relatively stable under physiological conditions but can undergo hydrolysis by cholesterol esterase over time . Long-term exposure to cholesteryl oleate in cell culture models has been associated with alterations in cellular lipid metabolism and the formation of lipid droplets . These changes can impact cellular function and viability, particularly in macrophages and other lipid-storing cells.

Dosage Effects in Animal Models

The effects of cholesteryl oleate vary with different dosages in animal models. At low doses, cholesteryl oleate is efficiently metabolized and incorporated into lipid droplets without causing significant toxicity . At high doses, cholesteryl oleate can lead to the accumulation of lipid droplets and the formation of foam cells, contributing to the development of atherosclerosis . Toxic or adverse effects at high doses include increased oxidative stress and inflammation in vascular tissues .

Metabolic Pathways

Cholesteryl oleate is involved in several metabolic pathways, including the esterification and hydrolysis of cholesterol. It is synthesized by the action of LCAT, which transfers an acyl group from phosphatidylcholine to cholesterol, forming cholesteryl oleate . The hydrolysis of cholesteryl oleate is catalyzed by cholesterol esterase, releasing free cholesterol and oleic acid . These metabolic pathways are essential for maintaining cholesterol homeostasis and regulating lipid storage and transport within cells .

Transport and Distribution

Cholesteryl oleate is transported and distributed within cells and tissues through lipoprotein particles, primarily LDL . It is taken up by cells via receptor-mediated endocytosis and incorporated into lipid droplets for storage . Cholesteryl oleate can also be transported between lipoprotein particles by cholesteryl ester transfer protein (CETP), facilitating the redistribution of cholesterol within the body . The transport and distribution of cholesteryl oleate are critical for maintaining lipid balance and preventing the accumulation of cholesterol in tissues .

Subcellular Localization

Cholesteryl oleate is primarily localized in lipid droplets within cells . These lipid droplets serve as storage sites for cholesteryl oleate and other neutral lipids. The subcellular localization of cholesteryl oleate is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The presence of cholesteryl oleate in lipid droplets is essential for maintaining cellular lipid homeostasis and providing a reservoir of cholesterol for cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’oléate de cholestéryle peut être synthétisé par estérification du cholestérol avec de l’acide oléique. Une méthode courante consiste à utiliser de l’acétate de cholestéryle et de l’oléate de méthyle, avec de l’éthylate de sodium comme catalyseur. La réaction est réalisée sous reflux, généralement dans une solution de benzène à des températures allant de 130 °C à 140 °C .

Méthodes de production industrielle

En milieu industriel, l’this compound est souvent produit par estérification du cholestérol avec des acides gras libres, des anhydrides d’acides ou des chlorures d’acides. Le procédé peut impliquer le chauffage du cholestérol et de l’acide gras approprié à haute température (environ 200 °C) sous une atmosphère de dioxyde de carbone. Des catalyseurs acides sont également utilisés pour faciliter la réaction, bien que cette méthode puisse entraîner des rendements plus faibles et la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

L’oléate de cholestéryle subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former des hydroperoxydes d’ester de cholestéryle, qui sont des intermédiaires dans la formation de plaques athéroscléreuses.

Transestérification : L’this compound peut subir des réactions de transestérification avec d’autres acides gras, conduisant à la formation de différents esters de cholestéryle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et divers peroxydes.

Hydrolyse : L’hydrolyse enzymatique est généralement réalisée en utilisant la cholestérol estérase dans des conditions physiologiques.

Transestérification : L’éthylate de sodium ou d’autres catalyseurs alcoxydés sont utilisés dans les réactions de transestérification.

Principaux produits formés

Oxydation : Hydroperoxydes d’ester de cholestéryle.

Hydrolyse : Cholestérol et acide oléique.

Transestérification : Différents esters de cholestéryle selon l’acide gras utilisé.

Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires

Linoléate de cholestéryle : Un autre ester de cholestéryle formé à partir du cholestérol et de l’acide linoléique.

Palmitate de cholestéryle : Formé à partir du cholestérol et de l’acide palmitique.

Stéarate de cholestéryle : Formé à partir du cholestérol et de l’acide stéarique.

Unicité

L’this compound est unique en raison de son composant d’acide gras spécifique, l’acide oléique, qui est un acide gras monoinsaturé. Cela confère à l’this compound des propriétés physiques et chimiques distinctes par rapport aux autres esters de cholestéryle. Par exemple, l’this compound a un point de fusion plus bas et des caractéristiques de solubilité différentes, ce qui peut influencer son comportement dans les systèmes biologiques .

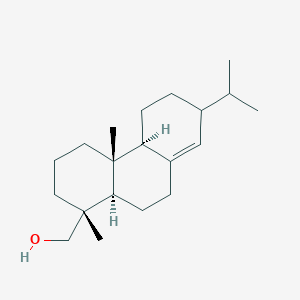

Propriétés

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)